molecular formula C18H23NO5 B1443668 8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid CAS No. 1160247-00-6

8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid

Cat. No. B1443668
M. Wt: 333.4 g/mol
InChI Key: JJGMYEKCJKIJIT-UHFFFAOYSA-N
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Description

Carboxylic acids are organic compounds that contain a carboxyl group (C=O) and an -OH group . The carboxyl group is sometimes written in molecules as COOH .


Synthesis Analysis

Carboxylic acids can be prepared from a number of precursors, including alcohols, aldehydes, nitriles, and alkylbenzenes . The direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group .


Molecular Structure Analysis

The carboxyl carbon is sp2-hybridized, and carboxylic acid groups are therefore planar with C–C═O and O═C–O bond angles of approximately 120° .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including nucleophilic acyl substitution reactions . They can be converted into acid chlorides, anhydrides, esters, and amides .


Physical And Chemical Properties Analysis

Carboxylic acids are acidic and therefore react with bases such as NaOH and NaHCO3 to give metal carboxylate salts . Carboxylic acids with more than six carbons are only slightly soluble in water, but the alkali metal salts of carboxylic acids are often highly water-soluble .

Scientific Research Applications

Synthesis of Spirocyclic Compounds

Research by Martin‐Lopez and Bermejo (1998) details the synthesis of similar spirocyclic compounds, including 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one. Their work contributes to the understanding of oxidative cyclization processes in the creation of spirocyclic structures, which is relevant to the synthesis of 8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid (Martin‐Lopez & Bermejo, 1998).

Exploration in Antibacterial Agents

The study by Lukin et al. (2022) involves the synthesis of fluoroquinolone derivatives using 1-oxa-9-azaspiro[5.5]undecane, which is structurally related to the compound . This research highlights the potential application in developing new antibacterial agents (Lukin et al., 2022).

Synthesis of Spiroaminals

A review by Sinibaldi and Canet (2008) discusses various strategies for synthesizing spiroaminals, including compounds like 1-oxa-7-azaspiro[5.5]undecane, which share structural similarities with the compound in focus. This review is crucial for understanding the broader context of spirocyclic compound synthesis (Sinibaldi & Canet, 2008).

Enhanced Reactivity in Chemical Reactions

Research by Rashevskii et al. (2020) explores the enhanced reactivity of cyclic anhydrides, including 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione, in the Castagnoli-Cushman reaction. This study provides insights into the reactivity of spirocyclic compounds, which is relevant to understanding the properties of 8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid (Rashevskii et al., 2020).

Electrochemical Properties

The study by Abou-Elenien et al. (1991) investigates the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media, which might provide valuable insights into the electrochemical properties of structurally similar spirocyclic compounds (Abou-Elenien et al., 1991).

Future Directions

The field of organic chemistry continues to evolve, with ongoing research into new methods for synthesizing and modifying carboxylic acids and their derivatives. This includes the development of more efficient and environmentally friendly synthetic routes, as well as the exploration of new applications for these versatile compounds .

properties

IUPAC Name

9-phenylmethoxycarbonyl-1-oxa-9-azaspiro[4.6]undecane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c20-16(21)15-11-18(24-13-15)7-4-9-19(10-8-18)17(22)23-12-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGMYEKCJKIJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C(=O)OCC3=CC=CC=C3)CC(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid
Reactant of Route 2
8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid
Reactant of Route 3
8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid
Reactant of Route 4
8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid
Reactant of Route 5
8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid
Reactant of Route 6
8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid

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